3-(pyridin-3-yl)-1H-pyrazol-5-ol
Overview
Description
3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the expression of collagen , suggesting a potential interaction with collagen synthesis pathways.
Result of Action
Similar compounds have shown to effectively inhibit the expression of collagen , which could potentially lead to anti-fibrotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 3-aminopyrazole with a suitable pyridine derivative under acidic conditions . Another approach includes the use of 1,3-diketones and hydrazine derivatives to form the pyrazole ring, which is then reacted with pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic processes to enhance yield and selectivity. For example, the use of amorphous carbon-supported sulfonic acid as a catalyst has been shown to be effective in synthesizing pyrazolo[3,4-b]pyridine derivatives . This method offers advantages such as low cost, non-toxicity, and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-3-yl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(pyridin-3-yl)-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a kinase inhibitor.
Uniqueness
3-(pyridin-3-yl)-1H-pyrazol-5-ol is unique due to its dual ring structure, which provides a versatile scaffold for chemical modifications. This structural feature allows for a wide range of biological activities and makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-pyridin-3-yl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-4-7(10-11-8)6-2-1-3-9-5-6/h1-5H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVNMIJYSJVKMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415432 | |
Record name | ST4125729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90280-24-3 | |
Record name | ST4125729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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